molecular formula C13H24N2O3 B12320859 Tert-butyl 2-(piperidine-4-carbonylamino)propanoate

Tert-butyl 2-(piperidine-4-carbonylamino)propanoate

Cat. No.: B12320859
M. Wt: 256.34 g/mol
InChI Key: FGSSWBLFUDYTSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-TERT-BUTYL 2-(PIPERIDINE-4-CARBOXAMIDO)PROPANOATE is a compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of pharmacological activities, including antimicrobial, antiviral, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-TERT-BUTYL 2-(PIPERIDINE-4-CARBOXAMIDO)PROPANOATE typically involves the reaction of piperidine-4-carboxylic acid with tert-butyl 2-bromo-2-methylpropanoate under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

(S)-TERT-BUTYL 2-(PIPERIDINE-4-CARBOXAMIDO)PROPANOATE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

(S)-TERT-BUTYL 2-(PIPERIDINE-4-CARBOXAMIDO)PROPANOATE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (S)-TERT-BUTYL 2-(PIPERIDINE-4-CARBOXAMIDO)PROPANOATE involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in key biological processes. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with viral proteins, preventing viral replication .

Comparison with Similar Compounds

Similar Compounds

  • (S)-Benzyl 2-(piperidine-4-carboxamido)propanoate
  • Ethyl 2-(piperidine-4-carboxamido)propanoate
  • Methyl 2-(piperidine-4-carboxamido)propanoate

Uniqueness

(S)-TERT-BUTYL 2-(PIPERIDINE-4-CARBOXAMIDO)PROPANOATE is unique due to its specific tert-butyl group, which can influence its chemical reactivity and biological activity. The presence of the tert-butyl group may enhance the compound’s stability and solubility, making it more suitable for certain applications compared to its analogs .

Properties

IUPAC Name

tert-butyl 2-(piperidine-4-carbonylamino)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O3/c1-9(12(17)18-13(2,3)4)15-11(16)10-5-7-14-8-6-10/h9-10,14H,5-8H2,1-4H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGSSWBLFUDYTSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC(C)(C)C)NC(=O)C1CCNCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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